(4-methylpiperazin-1-yl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanethione
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Overview
Description
3-(4-methylpiperazine-1-carbothioyl)-1-(2-phenoxyethyl)indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazine-1-carbothioyl)-1-(2-phenoxyethyl)indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole reacts with 2-phenoxyethyl halide in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperazine moiety.
Reduction: Reduction reactions could target the carbothioyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indole core or the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
3-(4-methylpiperazine-1-carbothioyl)-1-(2-phenoxyethyl)indole may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The piperazine moiety may enhance binding affinity or selectivity for certain targets, while the carbothioyl group could modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazine-1-carbothioyl)-1-(2-phenylethyl)indole: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.
3-(4-methylpiperazine-1-carbothioyl)-1-(2-methoxyethyl)indole: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
Uniqueness
The presence of the phenoxyethyl group in 3-(4-methylpiperazine-1-carbothioyl)-1-(2-phenoxyethyl)indole may confer unique properties, such as increased lipophilicity or enhanced binding to specific biological targets, compared to similar compounds.
Properties
Molecular Formula |
C22H25N3OS |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-(2-phenoxyethyl)indol-3-yl]methanethione |
InChI |
InChI=1S/C22H25N3OS/c1-23-11-13-24(14-12-23)22(27)20-17-25(21-10-6-5-9-19(20)21)15-16-26-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
InChI Key |
LPMSGNYCKHZKDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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